molecular formula C12H16O4S B14278296 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane CAS No. 132353-05-0

2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane

Cat. No.: B14278296
CAS No.: 132353-05-0
M. Wt: 256.32 g/mol
InChI Key: FAPNXAXLYRYPEE-UHFFFAOYSA-N
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Description

2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane is an organic compound that features a benzenesulfonyl group attached to an ethyl chain, which is further connected to a 1,4-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane typically involves the reaction of benzenesulfonyl chloride with an appropriate ethyl dioxane derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for mixing and temperature control can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler ethyl dioxane derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the benzenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler ethyl dioxane compounds.

Scientific Research Applications

2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A precursor used in the synthesis of 2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane.

    1,4-Dioxane: A structural component of the compound, known for its solvent properties.

    Ethyl benzenesulfonate: A related compound with similar functional groups but different structural arrangement.

Uniqueness

This compound is unique due to its combination of a benzenesulfonyl group and a 1,4-dioxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

132353-05-0

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

2-[2-(benzenesulfonyl)ethyl]-1,4-dioxane

InChI

InChI=1S/C12H16O4S/c13-17(14,12-4-2-1-3-5-12)9-6-11-10-15-7-8-16-11/h1-5,11H,6-10H2

InChI Key

FAPNXAXLYRYPEE-UHFFFAOYSA-N

Canonical SMILES

C1COC(CO1)CCS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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